N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide
Description
This compound belongs to the sulfonamide-acetamide class, characterized by a central sulfonamide linkage bridging a 4,6-dimethylpyrimidinyl group and a phenyl ring. The acetamide moiety is substituted with a 2-naphthyloxy group, conferring unique steric and electronic properties.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-16-13-17(2)26-24(25-16)28-33(30,31)22-11-8-20(9-12-22)27-23(29)15-32-21-10-7-18-5-3-4-6-19(18)14-21/h3-14H,15H2,1-2H3,(H,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRJFWKAPISLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide, also known by its CAS number 433309-10-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C21H22N4O5S
- Molecular Weight : 442.49 g/mol
- CAS Number : 433309-10-5
The compound exhibits biological activity primarily through its interaction with specific biological targets. It is hypothesized to inhibit certain enzymes or pathways related to disease processes. The sulfonamide group is particularly notable for its role in antimicrobial activity, while the pyrimidine moiety may contribute to its interaction with nucleic acids or proteins.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens.
- Antileishmanial Activity : In vitro and in vivo studies have shown promising results against Leishmania amazonensis, with compounds demonstrating significant inhibition of parasite growth and low toxicity to host cells. For instance, an adamantyl-based phenyl sulfonyl acetamide was noted to have an IC50 of 4 μM against L. amazonensis and a selectivity index (SI) exceeding 125 .
- Antioxidant Properties : Research indicates that related compounds possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Study on Antileishmanial Activity
A comprehensive study evaluated the efficacy of a sulfonamide derivative against Leishmania species. The compound was tested in both in vitro and in vivo models:
- In Vitro Results : The compound inhibited the growth of intracellular amastigotes with an IC50 of 4 μM.
- In Vivo Results : In a mouse model of cutaneous leishmaniasis, the compound showed a mild increase in lesion size when administered alone but exhibited a reduction in lesions when combined with miltefosine .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar sulfonamide derivatives:
- Pathogens Tested : Various bacterial strains were assessed for susceptibility.
- Results : Compounds demonstrated significant inhibition zones, indicating effective antimicrobial activity.
Data Tables
| Biological Activity | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Leishmania amazonensis | 4 | >125 |
| Bacterial strains | Varies | N/A |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and their implications:
Physicochemical Properties
Elemental Analysis and Molecular Parameters
- N4-Acetylsulfamethazine (analogue):
- N4-Valeroylsulfamerazine (analogue): Connolly parameters: Accessible area = 566 Ų, Molecular area = 322 Ų, Excluded volume = 308 ų .
The target compound’s naphthyloxy group likely increases molecular weight and excluded volume compared to methylphenoxy or pyridinyl derivatives, impacting bioavailability and binding kinetics.
Crystallographic and Conformational Insights
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide :
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide :
The perpendicular arrangement of aromatic rings in sulfanyl derivatives may reduce intermolecular stacking compared to planar sulfonamides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
